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Compound of Interest

2-Chloro-4-(methylamino)benzoic
Compound Name:

acid
CAS No.: 3975-62-0
Cat. No.: B123230

Get Quote

\ J

Executive Summary & Physicochemical Context

2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) is a bifunctional aromatic building
block. Its solubility behavior is governed by the interplay between the ionizable carboxylic acid,
the hydrogen-bond-donating secondary amine, and the lipophilic chloro-substituted phenyl ring.

Physicochemical Profile
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Property

Value (Predicted/Approx.)

Impact on Solubility

Molecular Formula

Moderate molecular weight (

) favors solubility in organic

solvents.

pKa (Acid)

The ortho-chloro group
enhances acidity (inductive

effect) relative to benzoic acid (

), reducing water solubility at

low pH.

pKa (Base)

The para-methylamino group is
weakly basic due to
conjugation with the ring;
protonation occurs only in

strong acids.

LogP

Indicates moderate
lipophilicity; predicts poor
water solubility but good
affinity for polar organic

solvents.

Solubility Landscape: DMSO vs. Methanol[1]
Dimethyl Sulfoxide (DMSO)

Status:High Solubility (

estimated) Primary Use: Stock solution preparation for biological assays, NMR spectroscopy.

e Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong hydrogen bond acceptor (sulfoxide oxygen).

o Interaction: The sulfoxide oxygen accepts hydrogen bonds from both the carboxylic acid
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and the secondary amine

o Pi-Pi Stacking: DMSO disrupts the intermolecular

stacking of the aromatic rings, preventing aggregation and stabilizing the monomeric form
of the solute.

e Protocol Note: Due to high solubility, dissolution is typically exothermic. Add solvent slowly to
prevent localized heating which could degrade the methylamino moiety.

Methanol (MeOH)

Status:Moderate to High Solubility (Temperature Dependent) Primary Use: Recrystallization,
purification, chromatographic mobile phase.

e Mechanistic Insight: Methanol is a polar protic solvent.
o Ambient Temperature (

): Solubility is moderate (
). The crystalline lattice energy competes with solvation.

o Reflux (

): Solubility increases drastically. The entropy gain at higher temperatures overcomes the
lattice energy.

 Purification Strategy: This temperature dependence makes Methanol (or MeOH/Water
mixtures) the ideal solvent system for recrystallization. Impurities remain in solution upon
cooling, while the target acid crystallizes out.

Comparative Solubility Matrix
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Experimental Protocols for Solubility Determination

Since exact batch-specific values vary, the following Standard Operating Procedures (SOPS)
are recommended to determine the precise solubility for your specific lot.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility method.
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Start: Solubility Determination

Sample Quantity Available?

High Availability \Precious Sample

> 100 mg: Gravimetric Method < 10 mg: Kinetic/HPLC Method

1. Saturate Solvent at T (24h) 1. Add Excess Solid to Solvent
2. Filter Supernatant 2. Agitate (Shake Flask) 24-48h

:

3. Filter & Dilute

3. Evaporate & Weigh Residue

4. Quantify via HPLC-UV

Calculate Solubility (mg/mL)

Click to download full resolution via product page
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Caption: Decision tree for selecting Gravimetric vs. HPLC methods based on sample
availability.

Protocol A: Equilibrium Solubility (HPLC Method)

Recommended for precise thermodynamic data.

Preparation: Add excess 2-Chloro-4-(methylamino)benzoic acid (

) to

of solvent (DMSO or MeOH) in a borosilicate glass vial.

Equilibration: Agitate at controlled temperature (

) for 24—48 hours using a thermomixer.

Filtration: Pass the suspension through a

PTFE syringe filter (pre-saturated to prevent adsorption).

Quantification:
o Dilute the filtrate

with mobile phase (e.g., Acetonitrile/Water).

o Inject into HPLC (C18 Column, UV detection @

).

o Calculate concentration against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Visual/Laser Method)

Recommended for rapid process development.

e Setup: Place a known mass of solute in a reactor with a turbidity probe or focused beam
reflectance measurement (FBRM).

e Titration: Add solvent in small aliquots while monitoring turbidity.
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» Endpoint: The point where turbidity drops to baseline indicates complete dissolution.

e Calculation:

Process Implications & Applications
Recrystallization Strategy

The differential solubility in Methanol (hot vs. cold) and Water (anti-solvent) drives the
purification logic.

e Solvent System: Methanol/Water (

or

).

e Procedure: Dissolve crude acid in boiling Methanol. Filter hot to remove insoluble salts.
Slowly add warm water until turbidity just appears. Cool to

e Outcome: The 2-Chloro-4-(methylamino)benzoic acid precipitates as high-purity needles;
polar impurities remain in the mother liquor.

Stock Solution Stability in DMSO

While highly soluble, amino-benzoic acids can undergo oxidative degradation or N-methylation
(if methyl iodide traces are present) in solution over time.

o Storage: Store DMSO stocks at

, protected from light and moisture (DMSO is hygroscopic; water intake reduces solubility).

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 17154, 4-Amino-2-chlorobenzoic acid (structural analog). Retrieved from [Link]
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o European Patent Office.Process for the preparation of 2-alkoxy-N-(1-azabicyclo[2.2.2]octan-
3-yl) aminobenzamides.[1] (Patent describing recrystallization of related chloro-amino-
benzoic acids from alcohols).[2]

¢ Avdeef, A. (2016).Equilibrium solubility measurement of ionizable drugs - consensus
recommendations. ADMET & DMPK, 4(2), 117-178. (Basis for Protocol A).[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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